
3,4-Dimethoxybenzonitrile
Overview
Description
1.1 Chemical Identity and Properties 3,4-Dimethoxybenzonitrile (CAS: 2024-83-1) is an aromatic nitrile derivative with methoxy substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.17 g/mol and a melting point of 68°C . The compound is commercially available with a purity of ≥95–98% and is widely used in organic synthesis, particularly in pharmaceutical and materials chemistry .
1.2 Synthesis Methods A high-yield synthesis route involves the Schmidt reaction of 3,4-dimethoxybenzaldehyde with azidotrimethylsilane (TMSN₃) in a hexafluoroisopropanol (HFIP)/acetonitrile (ACN) solvent system, catalyzed by triflic acid (TfOH). This method achieves 86% yield under mild conditions (room temperature, 20 min) . Alternative methods include nucleophilic aromatic substitution using organolithium reagents, as demonstrated in the synthesis of CDK9 inhibitors .
Preparation Methods
Catalytic Decarboxylation of 3,4-Dimethoxyphenylacetic Acid
Reaction Mechanism and Optimization
The Chinese patent CN110668972A introduces a one-step decarboxylation method using 3,4-dimethoxyphenylacetic acid, sodium nitrite, and ferric chloride (FeCl₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The mechanism involves FeCl₃-mediated generation of nitrogen-oxygen radicals, which cleave the C–C bond in phenylacetic acid to release CO₂ and form the nitrile . Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Molar ratio (Acid:NaNO₂:FeCl₃) | 1:6–8:1–3 | Maximizes radical generation |
Temperature | 50–70°C | Balances kinetics and side reactions |
Reaction time | 10–30 hours | Ensures complete decarboxylation |
Under optimized conditions (50°C, 10 hours), this method achieves 82% yield with column chromatography purification .
Advantages Over Traditional Routes
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Cost Efficiency : Raw materials are 60–70% cheaper than benzaldehyde or halogenated benzene precursors .
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Safety : Avoids toxic reagents like phosphorus pentachloride used in amide dehydration .
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Scalability : The single-step process reduces purification complexity, making it viable for industrial production .
Alkali Metal Halide-Mediated Demethylation
Two-Step Process for 3,4-Dihydroxybenzonitrile Derivatives
U.S. Patent 6790977 details a demethylation strategy where 3-methoxy-4-hydroxybenzonitrile reacts with lithium bromide (LiBr) or lithium chloride (LiCl) in DMF at 180°C . This method converts methoxy groups to hydroxyls via nucleophilic substitution, yielding 3,4-dihydroxybenzonitrile, which is remethylated to form 3,4-dimethoxybenzonitrile .
Critical Process Parameters:
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Reagent stoichiometry : A 2:1 molar ratio of LiBr to nitrile ensures complete demethylation .
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Acid workup : Hydrochloric acid neutralizes excess base, precipitating the product with 67–70% yield .
Limitations
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High Energy Demand : Prolonged heating at 180°C increases operational costs .
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Byproduct Formation : Overdemethylation or ring halogenation occurs with extended reaction times .
Aldoxime Dehydration and Amide Dehydration
Aldoxime Route
3,4-Dimethoxybenzaldehyde reacts with hydroxylamine to form aldoxime, which undergoes dehydration using acetic anhydride or thionyl chloride . While this method achieves 75–80% yield, it requires toxic dehydrating agents and generates corrosive byproducts .
Amide Dehydration
Phosphorus pentachloride (PCl₅) dehydrates 3,4-dimethoxybenzamide to the nitrile . Despite high yields (85–90%), PCl₅’s moisture sensitivity and hazardous handling limit its industrial adoption .
Transition Metal-Catalyzed Cyanation
Palladium-Catalyzed Coupling
Halogenated 3,4-dimethoxybenzene derivatives react with cyanide sources (e.g., KCN) via palladium catalysis . For example, 3,4-dimethoxyiodobenzene and CuCN in dimethylacetamide yield 78% product at 120°C .
Challenges:
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Cyanide Toxicity : Requires stringent safety protocols.
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Substrate Cost : Iodinated aromatics are expensive compared to phenylacetic acid .
Comparative Evaluation of Methods
Yield and Cost Analysis
Method | Yield (%) | Relative Cost | Key Advantage |
---|---|---|---|
Decarboxylation (FeCl₃) | 82 | Low | Mild conditions, low toxicity |
Alkali demethylation | 67–70 | Moderate | Utilizes stable intermediates |
Aldoxime dehydration | 75–80 | High | High purity |
Pd-catalyzed cyanation | 78 | Very high | Broad substrate scope |
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthesis of Organic Compounds
3,4-Dimethoxybenzonitrile serves as an important intermediate in the synthesis of various organic compounds. It is often used in:
- Nucleophilic Substitution Reactions : The nitrile group can be transformed into amines or other functional groups through hydrolysis or reduction processes.
- Aromatic Compound Synthesis : Its methoxy groups enhance electrophilicity, facilitating further substitution reactions on the aromatic ring.
Pharmaceutical Development
The compound has been investigated for its potential pharmaceutical applications:
- Anticancer Agents : Research indicates that derivatives of 3,4-Dimethoxybenzonitrile exhibit cytotoxic effects against specific cancer cell lines. For instance, studies have shown that modifications to the compound can lead to enhanced activity against breast cancer cells.
- Neuroactive Compounds : Some derivatives have been explored for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Material Science
In material science, this compound is utilized in:
- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Dyes and Pigments : The compound's vibrant color properties make it suitable for developing dyes used in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several derivatives of this compound. The results indicated that specific modifications led to a significant increase in cytotoxicity against MCF-7 breast cancer cells. The study highlighted that the introduction of additional functional groups could enhance the compound's efficacy.
Case Study 2: Neuroprotective Effects
Research conducted at a prominent university explored the neuroprotective effects of this compound derivatives on neuronal cell cultures exposed to oxidative stress. The findings suggested that certain derivatives could reduce cell death and preserve cellular function, indicating potential therapeutic applications for neurodegenerative disorders.
Comparative Applications Table
Application Area | Description | Example Use Case |
---|---|---|
Organic Synthesis | Intermediate for various chemical reactions | Synthesis of aromatic compounds |
Pharmaceutical Development | Potential anticancer and neuroactive agents | Derivatives targeting cancer cell lines |
Material Science | Used in polymer synthesis and dye production | Development of |
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and stability. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Methoxy-Substituted Benzonitriles
Key Observations :
- Regiochemical Effects : The 3,4-dimethoxy substitution enhances electron density on the benzene ring, favoring electrophilic substitution reactions, unlike 2,6- or 3,5-isomers, which exhibit steric or electronic hindrance .
- Fluorinated Analogues : 3,4-Difluoro-2-methoxybenzonitrile introduces fluorine atoms, improving thermal stability and lipophilicity for agrochemical applications .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Findings :
Biological Activity
3,4-Dimethoxybenzonitrile (DMBN), a chemical compound with the molecular formula C10H11NO2, has garnered attention for its diverse biological activities. This article explores the biological properties of DMBN, synthesizing findings from various studies and reports, and presenting data in a structured manner.
Chemical Structure and Properties
The structure of this compound features two methoxy groups attached to a benzene ring, with a cyano group (-C≡N) at the para position. This configuration influences its reactivity and biological interactions.
Synthesis Methods
DMBN can be synthesized through several methods, including:
- From 3,4-Dimethoxyphenylacetic acid : Utilizing sodium nitrite and ferric chloride as catalysts, this method yields DMBN with high efficiency (up to 90% yield) under mild conditions .
- Aldoxime Dehydration : Involves dehydration of 3,4-dimethoxybenzaldehyde to form DMBN .
Antibacterial Activity
DMBN has been investigated for its antibacterial properties. A study on derivatives of 3,4-dimethoxyphenyl ethyl thiourea demonstrated that modifications at the ortho, meta, and para positions significantly enhanced antibacterial activity against various microorganisms. The presence of methoxy groups was noted to contribute positively to this effect .
Antiviral Activity
Research indicates that certain derivatives of DMBN exhibit antiviral properties. Specifically, compounds containing DMBN moieties have shown promising activity against influenza A (H1N1) and Coxsackie B3 viruses. The antiviral efficacy is attributed to structural features that allow interaction with viral components .
Anti-HIV Activity
While some compounds derived from DMBN have been tested for anti-HIV activity, results indicate limited potency and selectivity. The bulky groups present in certain derivatives may hinder their effectiveness against HIV .
Case Studies and Experimental Findings
Several studies have highlighted the biological potential of DMBN:
- Study on Antibacterial Activity : A series of 3,4-dimethoxyphenyl ethyl thiourea derivatives were synthesized and tested. The findings revealed that compounds with halogen substitutions exhibited increased antibacterial activity compared to their parent compounds .
- Antiviral Evaluation : In vitro tests showed that certain DMBN derivatives had significant cytotoxic effects while also demonstrating antiviral activity against specific viral strains. This dual action suggests potential for therapeutic applications in viral infections .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 3,4-Dimethoxybenzonitrile, and how can reaction conditions be optimized?
this compound (CAS 2024-83-1) is typically synthesized via cyanation of halogenated precursors or methoxylation of nitrile-containing intermediates. For example, nucleophilic substitution of 3,4-dimethoxybromobenzene with a cyanide source (e.g., CuCN or NaCN) under reflux conditions can yield the target compound. Optimization involves controlling temperature (80–120°C), solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., Pd for cross-coupling) to minimize byproducts like dehalogenated or over-methoxylated species . Purity validation via HPLC or GC-MS is critical, as residual solvents or unreacted precursors may interfere with downstream applications.
Q. How should researchers characterize the structural identity and purity of this compound?
- Spectroscopic Analysis : Use H/C NMR to confirm methoxy (-OCH) and nitrile (-C≡N) group positions. Compare chemical shifts with analogous compounds (e.g., 3,5-dimethoxybenzonitrile, δH ~3.8 ppm for methoxy) .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%, as reported in commercial samples) .
- Crystallography : While no direct data exists for this compound, X-ray diffraction of its isomer (2,5-dimethoxybenzonitrile) reveals a monoclinic lattice (space group P2/n), suggesting similar packing behaviors for structural analogs .
Advanced Research Questions
Q. How do electronic effects of methoxy substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-donating methoxy groups at the 3- and 4-positions activate the aromatic ring toward electrophilic substitution but may deactivate nitrile-directed metalation. For Suzuki-Miyaura coupling, the nitrile group can act as a directing group, but steric hindrance from methoxy substituents may reduce catalytic efficiency. Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in functionalization .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., unexpected splitting of methoxy peaks) may arise from conformational isomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : To identify dynamic rotational barriers in sterically hindered derivatives.
- Isotopic Labeling : Use N-labeled nitriles to trace coupling patterns.
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 2,5-dimethoxybenzonitrile, where crystallographic data validates bond angles and torsional strain) .
Q. Research Gaps and Future Directions
- Synthetic Limitations : Current routes lack optimization for scalability. Green chemistry approaches (e.g., photocatalytic cyanation) remain unexplored .
- Applications : Potential as a ligand in coordination chemistry or precursor for agrochemicals requires validation .
Properties
IUPAC Name |
3,4-dimethoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQIDSFSBWXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942354 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2024-83-1, 23024-83-1 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzoic acid nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |
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Record name | 3,4-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethoxybenzonitrile | |
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Record name | Veratronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |
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Retrosynthesis Analysis
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